molecular formula C12H8ClF3N2OS B2783732 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321533-70-4

5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2783732
CAS No.: 321533-70-4
M. Wt: 320.71
InChI Key: AHCCPDLFTYDMKN-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: sc-317876) is a pyrazole-based compound featuring a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2. The aldehyde moiety at position 4 provides a reactive site for further chemical modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCPDLFTYDMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a compound with the CAS Number 321533-70-4, is a pyrazole derivative notable for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H8ClF3N2OS
  • Melting Point : 93 - 95 °C
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antifungal and antitubercular properties. Below is a detailed examination of its activities:

Antifungal Activity

Research indicates that derivatives of pyrazole, including the compound in focus, exhibit significant antifungal properties. A study by Pickard et al. (2013) demonstrated that various synthesized pyrazole derivatives showed effective antifungal activity against multiple pathogenic fungal strains. Notably, some compounds exhibited promising results against Mycobacterium tuberculosis H37Rv, suggesting potential applications in treating tuberculosis .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans32 µg/mL
Compound BAspergillus niger16 µg/mL
Target CompoundMycobacterium tuberculosis8 µg/mL

Anticancer Potential

The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the pyrazole ring can enhance anticancer activity. For instance, compounds with electron-withdrawing groups have shown improved efficacy against various cancer cell lines . The trifluoromethyl group is particularly noted for its role in increasing biological activity due to its electronegativity.

Case Studies and Research Findings

  • Antitubercular Activity : In vitro studies have shown that certain pyrazole derivatives possess inhibitory effects on Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
  • Antifungal Efficacy : A series of experiments confirmed that compounds related to the target structure displayed significant antifungal properties against strains such as Candida and Aspergillus, with some achieving MIC values as low as 8 µg/mL .
  • Cytotoxicity Studies : Various analogs were tested for cytotoxic effects on cancer cell lines. The inclusion of a chlorophenyl group was found to enhance cytotoxicity significantly compared to other substituents .

Scientific Research Applications

ADAMTS-5 Inhibition

One of the notable applications of this compound is its role as an ADAMTS-5 inhibitor . ADAMTS-5 is an enzyme that degrades aggrecan, a crucial component of cartilage. Inhibition of this enzyme can be beneficial in treating conditions such as osteoarthritis and osteoporosis. The compound exhibits an IC50 value of 1.1 µM, indicating a potent inhibitory effect on ADAMTS-5 activity .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways and have been studied for their potential to reduce inflammation in various models . The presence of the trifluoromethyl group enhances the biological activity of pyrazoles, making them effective in therapeutic applications.

Potential Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structure of this compound allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific substituents influences its binding affinity and selectivity for biological targets:

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity and binding affinity to receptors
ChlorophenylEnhances interaction with target proteins, improving efficacy
Sulfanyl GroupContributes to the overall stability and reactivity of the compound

Case Study 1: Osteoarthritis Treatment

A study investigating the effects of ADAMTS-5 inhibitors on cartilage degradation demonstrated that compounds like this compound significantly reduced aggrecan loss in vitro. The results suggested that this compound could serve as a therapeutic agent for osteoarthritis management by preserving cartilage integrity .

Case Study 2: Cancer Cell Line Inhibition

In another study, pyrazole derivatives were tested against various cancer cell lines, including breast and lung cancer. The results indicated that compounds with similar structures exhibited significant growth inhibition, with some achieving over 70% inhibition at specific concentrations. This highlights the potential for further development into anticancer therapies .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 4 of the pyrazole ring is highly reactive, enabling nucleophilic additions under mild conditions.

Oxime Formation
Reaction with hydroxylamine hydrochloride in ethanol at 60–70°C yields the corresponding oxime derivative. This reaction is critical for generating intermediates used in pesticidal or pharmaceutical applications.

Reaction Conditions Yield Reference
Aldehyde → OximeEthanol, 60–70°C, 4–6 h72–85%

Schiff Base Synthesis
Condensation with primary amines (e.g., benzylamine) in dichloromethane under reflux produces Schiff bases. These derivatives are studied for their antimicrobial properties.

Sulfanyl Group Reactivity

The 4-chlorophenylsulfanyl group participates in oxidation and substitution reactions.

Oxidation to Sulfone
Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfanyl (–S–) group to a sulfone (–SO₂–). This modification enhances the compound’s polarity and potential bioactivity.

Reagent Conditions Product Yield Reference
H₂O₂/AcOH50°C, 2–3 hSulfone derivative65–78%

Nucleophilic Aromatic Substitution
The chlorine atom on the 4-chlorophenyl ring can be replaced by nucleophiles (e.g., amines or alkoxides) under basic conditions, though this requires elevated temperatures (80–100°C).

Trifluoromethyl Group Stability

The –CF₃ group is generally inert under standard reaction conditions but can influence electronic properties and steric interactions.

Hydrolysis Resistance
The trifluoromethyl group resists hydrolysis even under acidic or basic conditions, ensuring stability during synthetic modifications .

Aldehyde-Mediated Condensations

The aldehyde group facilitates condensations with active methylene compounds (e.g., malononitrile) to form heterocyclic scaffolds.

Knoevenagel Condensation
Reaction with malononitrile in ethanol catalyzed by piperidine yields α,β-unsaturated nitriles, which are precursors for fused pyrazole systems.

Reagent Conditions Product Yield Reference
Malononitrile/EtOHReflux, 6–8 hCyanoalkene derivative60–68%

Structural Modifications for Biological Activity

Derivatives of this compound are synthesized to enhance pharmacological properties:

O-(2,6-Dichlorobenzyl)oxime Formation
Condensation with 2,6-dichlorobenzyl hydroxylamine in ethanol produces oxime ethers, which show urease inhibitory activity (IC₅₀ = 1.13–2.14 µM).

Comparative Bioactivity Table

Derivative Biological Activity Target IC₅₀/EC₅₀ Reference
Oxime etherUrease inhibitionHelicobacter pylori1.13 µM
Schiff baseAntibacterialE. coli2.14–6.28 µM
SulfoneAntifungalCandida albicans4.7 µg/mL

Stability and Reaction Optimization

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may reduce yields due to side reactions.

  • Catalysts : Piperidine or triethylamine improves condensation rates by deprotonating intermediates.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard for isolating pure products .

This compound’s multifunctional design enables its use as a versatile scaffold in medicinal and agrochemical research. Further studies exploring its interactions with biological targets and optimization of reaction conditions are warranted to unlock its full potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences
Compound Name Substituents (Position) Key Features
Target Compound: 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 1: -CH₃; 3: -CF₃; 5: -S-(4-Cl-C₆H₄); 4: -CHO Sulfanyl linkage, trifluoromethyl, aldehyde for reactivity
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1312886-47-7) 1: -Ph; 5: -4-Cl-C₆H₄; 4: -CHO Phenyl at position 1; lacks sulfanyl group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime derivative 5: -S-(3-Cl-C₆H₄); 4: -CH=N-O-(thiazolylmethyl) 3-Cl substitution; oxime functionalization enhances stability
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5: -O-(4-Cl-C₆H₄); 1: -Ph; 3: -CH₃ Ether linkage (O vs. S); reduced lipophilicity
Key Observations :
  • Substituent Position : The 4-chlorophenylsulfanyl group in the target compound contrasts with 3-chlorophenylsulfanyl in its oxime derivative . The 4-Cl position enhances electronic effects due to para-substitution, while 3-Cl introduces steric hindrance.
  • Functional Groups : The aldehyde at position 4 is a common reactive site across analogs, enabling condensation reactions (e.g., oxime formation in ) .

Physicochemical Properties

Table 2: Melting Points and Yields
Compound Melting Point (°C) Yield (%) Physical Form
Target Compound Not reported Not reported Not specified
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole () 113–114 83.3 White solid
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () Recrystallized from ethanol N/A Crystalline solid
5-(3-Chlorophenylsulfanyl)-...oxime derivative () Single-crystal data N/A Crystalline
Key Observations :
  • Melting points for sulfanyl-containing analogs (e.g., 113–114°C in ) suggest moderate thermal stability, likely due to strong S–C bonds .
  • Crystallinity is frequently reported (e.g., ), aiding in structural validation via X-ray diffraction .

Q & A

Q. Optimization Parameters :

StepKey VariablesOptimal ConditionsYield Range
Thioether formationSolvent, base, temperatureDMF, K₂CO₃, 70°C65–80%
Vilsmeier–HaackPOCl₃ stoichiometry, reaction time1.2 eq POCl₃, 6 hr70–85%

[Advanced] How can computational methods such as DFT predict reactivity and electronic properties?

Density Functional Theory (DFT) studies reveal:

  • Electrophilic reactivity : The carbaldehyde group acts as an electron-deficient site due to its conjugation with the pyrazole ring (LUMO ≈ -1.8 eV) .
  • Sulfanyl group influence : The 4-chlorophenylsulfanyl moiety enhances electron delocalization, stabilizing the molecule (HOMO-LUMO gap ≈ 4.5 eV) .
  • Trifluoromethyl effects : The -CF₃ group increases hydrophobicity and steric bulk, affecting binding affinities in biological systems .

Q. Methodology :

  • Geometry optimization using B3LYP/6-31G(d) basis set.
  • Frontier molecular orbital analysis to predict nucleophilic/electrophilic sites .

[Basic] What spectroscopic techniques confirm the molecular structure?

  • ¹H/¹³C NMR :
    • Trifluoromethyl group: Singlet at δ ~120 ppm in ¹³C NMR .
    • Aldehyde proton: Sharp singlet at δ ~9.8–10.2 ppm in ¹H NMR .
  • IR Spectroscopy :
    • C=O stretch (aldehyde) at ~1680–1700 cm⁻¹ .
    • C-F stretches (CF₃) at ~1120–1170 cm⁻¹ .
  • X-ray crystallography : Confirms spatial arrangement (e.g., dihedral angle between pyrazole and chlorophenyl rings: 45–55°) .

[Advanced] How do reaction conditions impact contradictory yields in multi-step syntheses?

Discrepancies in reported yields (e.g., 65% vs. 80% for thioether formation ) arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may cause side reactions at elevated temperatures.
  • Catalyst purity : Trace moisture in CuI/Pd catalysts reduces trifluoromethylation efficiency .
  • Intermediate stability : Aldehyde intermediates are prone to oxidation; inert atmospheres (N₂/Ar) improve stability .

Q. Resolution Strategy :

  • Use TLC/HPLC to monitor intermediate purity .
  • Optimize reaction time and temperature via Design of Experiments (DoE) .

[Basic] What biological assays evaluate its pharmacological potential?

  • In vitro assays :
    • Anti-inflammatory activity : COX-2 inhibition (IC₅₀) measured via ELISA .
    • Anticancer screening : MTT assay against HeLa or MCF-7 cell lines .
  • Enzyme kinetics : Binding affinity (Kd) determined via fluorescence quenching or SPR .

[Advanced] How do substituent variations affect structure-activity relationships (SAR)?

  • 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s higher electronegativity enhances COX-2 selectivity (IC₅₀: 0.8 μM vs. 1.2 μM for fluorine analog) .
  • Sulfanyl vs. sulfonyl : Sulfanyl improves membrane permeability (logP ≈ 3.5 vs. 2.8 for sulfonyl) but reduces metabolic stability .
  • Trifluoromethyl removal : Decreases hydrophobicity, reducing CNS penetration in rodent models .

Q. SAR Table :

Substituent ModificationBiological ImpactReference
-CF₃ → -CH₃Reduced antitumor activity (IC₅₀ ↑ 2.5×)
Sulfanyl → EtherLower COX-2 selectivity (IC₅₀ ↓ 40%)

[Advanced] What crystallographic challenges arise in resolving its structure?

  • Disorder in trifluoromethyl groups : Dynamic disorder complicates electron density maps; solved using SHELXL refinement with anisotropic displacement parameters .
  • Twinned crystals : Common in pyrazole derivatives due to planar symmetry. Data processed via TwinRotMat in SHELXL .

Q. Refinement Parameters :

SoftwareR-factorData-to-Parameter Ratio
SHELXL-20180.039–0.08812.5–13.0

[Basic] How is purity assessed during synthesis?

  • HPLC : Reverse-phase C18 column, mobile phase = MeCN/H₂O (70:30), retention time ~6.2 min .
  • Elemental analysis : Match calculated vs. observed C, H, N content (deviation < 0.4%) .

[Advanced] What mechanisms explain its interaction with cytochrome P450 enzymes?

  • Docking studies : The sulfanyl group forms hydrogen bonds with CYP3A4’s heme iron (binding energy ≈ -9.2 kcal/mol) .
  • Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ ≈ 45 min due to oxidative demethylation .

[Basic] What are its key physicochemical properties?

  • Solubility : 0.2 mg/mL in water; >50 mg/mL in DMSO .
  • Melting point : 148–152°C .
  • logP : 3.8 (calculated via XLogP3) .

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